2-(N,N-diBoc)amino-6-aminoquinazoline
CAS No.:
Cat. No.: VC13529262
Molecular Formula: C18H24N4O4
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N4O4 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | tert-butyl N-(6-aminoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Standard InChI | InChI=1S/C18H24N4O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-9-12(19)7-8-13(11)21-14/h7-10H,19H2,1-6H3 |
| Standard InChI Key | OIBROGMEUKPCPM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1=NC=C2C=C(C=CC2=N1)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=NC=C2C=C(C=CC2=N1)N)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Framework and Substituents
The compound belongs to the quinazoline family, a bicyclic system comprising fused benzene and pyrimidine rings. Key structural features include:
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2-(N,N-diBoc)amino group: A primary amino group at position 2, protected by two Boc moieties, rendering it inert under acidic conditions.
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6-Amino group: A free amino group at position 6, offering a reactive site for further functionalization .
The molecular formula is C₁₈H₂₄N₄O₄, derived from the quinazoline backbone (C₈H₆N₄) and two Boc groups (C₁₀H₁₈O₄). The molecular weight is 360.41 g/mol, calculated as follows:
Spectral Characteristics
While experimental data for this specific compound are unavailable, analogous Boc-protected amines exhibit distinct spectroscopic signatures:
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¹H NMR: Boc groups show singlet peaks near δ 1.4 ppm (9H, tert-butyl) .
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¹³C NMR: Carbonyl carbons of Boc groups resonate at δ 150–155 ppm .
Synthesis and Reaction Optimization
General Synthetic Strategy
The synthesis involves sequential Boc protection of 2,6-diaminoquinazoline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key steps include:
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Deprotonation: A strong base (e.g., NaH) deprotonates the 2-amino group.
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Boc Protection: Boc₂O reacts with the free amine to install the first Boc group.
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Second Protection: A second equivalent of Boc₂O adds under controlled conditions to achieve N,N-diBoc protection .
Reaction Conditions and Yields
Data from analogous Boc protection reactions (Table 1) highlight optimal parameters:
Table 1: Comparative Synthesis Conditions for Boc-Protected Amines
Critical Observations:
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Solvent Choice: Tetrahydrofuran (THF) favors Boc protection at reflux, while dimethylformamide (DMF) enables room-temperature reactions with higher yields .
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Base Sensitivity: Sodium hydride (NaH) requires anhydrous conditions, whereas N,N-diisopropylethylamine (DIPEA) simplifies handling in polar aprotic solvents .
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
Boc-protected quinazolines are pivotal in synthesizing kinase inhibitors and anticancer agents. For example:
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Gefitinib Analogs: Quinazoline derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, with Boc groups enabling selective deprotection during late-stage functionalization .
Protection-Deprotection Strategies
The Boc group’s acid-labile nature (cleaved by HCl or TFA) allows orthogonal protection in multi-step syntheses. This is critical for:
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Peptide Coupling: Preventing undesired side reactions at the 2-amino position while modifying the 6-amino group .
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Heterocyclic Functionalization: Facilitating Suzuki-Miyaura cross-coupling or nucleophilic substitutions at the 6-position .
Future Directions and Research Gaps
Underexplored Applications
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Metal-Organic Frameworks (MOFs): Quinazoline derivatives could act as ligands for catalytic MOFs, leveraging their aromatic rigidity and dual amino groups.
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Antimicrobial Agents: Structural similarity to trimethoprim suggests potential for dihydrofolate reductase inhibition.
Analytical Challenges
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LC-MS Characterization: Limited public data on HPLC retention times or mass spectra necessitate further study.
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X-ray Crystallography: A resolved crystal structure would clarify conformational preferences and intermolecular interactions.
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